Anecortave - 10184-70-0

Anecortave

Catalog Number: EVT-259938
CAS Number: 10184-70-0
Molecular Formula: C21H28O4
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Anecortave acetate, the acetate ester prodrug of anecortave, is a synthetic cortisene derivative researched for its angiostatic properties. [, , , ] It belongs to a class of compounds known as angiostatic steroids, which demonstrate the ability to inhibit the formation of new blood vessels (angiogenesis) without exhibiting typical glucocorticoid activity, thus minimizing the risk of associated side effects. [, ] Its primary role in scientific research has been as an investigational drug for the treatment of ocular diseases characterized by abnormal blood vessel growth, particularly neovascular (wet) age-related macular degeneration (AMD). [, , , , , ]

Anecortave Acetate

  • Compound Description: Anecortave acetate (also known as Retaane) is a synthetic cortisene derivative with anti-angiogenic properties. It is a prodrug of anecortave desacetate. It has been investigated for the treatment of wet age-related macular degeneration (AMD) and other neovascular ocular diseases. It is administered via posterior juxtascleral injection, forming a depot that delivers the drug to the macula for an extended period. [, , , , , , , ]
  • Compound Description: Anecortave desacetate (also known as AL-4940) is the active metabolite of anecortave acetate. It exhibits anti-angiogenic activity by suppressing the development and progression of new blood vessels. It has been shown to inhibit the motility of tip cells, which are involved in the formation of new blood vessel sprouts, and to reduce the levels of signaling molecules such as KDR and platelet-derived growth factor-B that are important for angiogenesis. []
  • Relevance: Anecortave desacetate is the active metabolite of anecortave acetate and is responsible for the anti-angiogenic effects observed with anecortave acetate treatment. It has a higher permeability through the sclera compared to anecortave acetate. []

Cortisol Acetate

  • Relevance: Anecortave acetate is a synthetic analog of cortisol acetate. While anecortave acetate retains some of the structural features of cortisol acetate, it has been modified to enhance its anti-angiogenic activity and minimize its glucocorticoid activity. [, ]

Medroxyprogesterone Acetate (MPA)

  • Relevance: MPA is a steroidal anti-angiogenic agent, similar to anecortave acetate. Research has shown that both compounds can inhibit laser-induced choroidal neovascularization (CNV) in rats. []

9α-Fluoromedroxyprogesterone Acetate (FMPA)

  • Relevance: Like anecortave acetate, FMPA has demonstrated efficacy in inhibiting laser-induced CNV formation in rats, highlighting its potential as a treatment for AMD. This finding strengthens the evidence supporting the use of steroidal compounds like anecortave in managing neovascular eye diseases. []

Betamethasone

  • Relevance: Betamethasone, another anti-angiogenic steroid, has been compared alongside anecortave acetate in studies investigating their effects on laser-induced CNV in rats. Both compounds have shown significant inhibitory effects on CNV formation. []

Triamcinolone Acetonide

  • Relevance: Triamcinolone acetonide is another corticosteroid used in treating ocular conditions. Studies have compared anecortave acetate to triamcinolone acetonide in terms of their efficacy in treating neovascular AMD. [, , ] It's important to note that triamcinolone acetonide is associated with a higher risk of side effects, such as elevated intraocular pressure and cataract formation, compared to anecortave acetate. [, ]

Carboplatin

  • Relevance: Carboplatin is often used in combination with anecortave acetate in preclinical retinoblastoma models. The rationale behind this combination is that anecortave acetate's anti-angiogenic effects may enhance the efficacy of carboplatin. [, , ] Additionally, carboplatin has been shown to decrease hypoxia in retinoblastoma tumors, while anecortave acetate can increase hypoxia. This suggests that the timing of administration of these two drugs is crucial for maximizing their therapeutic benefit. []

Combretastatin A4 Prodrug (CA4P)

    2-Deoxyglucose (2-DG)

    • Relevance: 2-DG has been investigated in combination with anecortave acetate as a potential treatment for retinoblastoma. Preclinical studies suggest that combining these two agents, with optimal timing, can effectively control tumor growth and reduce angiogenesis. This approach offers a promising alternative to conventional chemotherapy in retinoblastoma treatment. []
    Source and Classification

    Anecortave is derived from cortisol, a natural glucocorticoid hormone. Its classification as a cortisene results from specific structural modifications that eliminate typical steroidal side effects, such as increased intraocular pressure and immunosuppression. It is categorized under ocular vascular disorder agents and is noted for its antiangiogenic properties .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of anecortave involves several key steps:

    1. Starting Material: The process begins with a 17-oxosteroid, typically cortisol.
    2. Chemical Modifications:
      • Removal of the 11-beta Hydroxyl Group: This modification creates a double bond between carbons 9 and 11.
      • Addition of an Acetate Group: An acetate group is introduced at carbon 21 to enhance bioavailability .

    These modifications yield a compound that retains the beneficial properties of corticosteroids while minimizing adverse effects.

    Molecular Structure Analysis

    Structure and Data

    The molecular formula for anecortave acetate is C23H30O5C_{23}H_{30}O_{5}, with a molar mass of approximately 386.49g/mol386.49\,g/mol. The structural modifications from cortisol result in:

    • Removal of the hydroxyl group at position 11.
    • A double bond between positions 9 and 11.
    • An acetate group at position 21.

    These changes contribute to its unique pharmacological profile, allowing it to act effectively as an angiogenesis inhibitor while lacking glucocorticoid activity .

    Chemical Reactions Analysis

    Reactions and Technical Details

    Anecortave acetate primarily functions through its ability to inhibit angiogenesis. Key reactions include:

    • Inhibition of Proteolysis: Anecortave inhibits proteases necessary for vascular endothelial cell migration, thereby preventing new blood vessel formation.
    • Reduction of Growth Factors: It has been shown to decrease levels of proangiogenic factors such as insulin-like growth factor (IGF-1) and vascular endothelial growth factor (VEGF), which are critical in the angiogenic process .

    These actions collectively contribute to its therapeutic effects in conditions characterized by abnormal blood vessel growth.

    Mechanism of Action

    Process and Data

    The mechanism by which anecortave exerts its effects involves several pathways:

    1. Angiostatic Activity: By inhibiting key enzymes involved in angiogenesis, anecortave effectively reduces the formation of new blood vessels.
    2. Reduction of Proangiogenic Factors: Studies indicate that anecortave reduces the expression of VEGF mRNA and protein levels, crucial mediators in angiogenesis .
    3. Clinical Efficacy: Clinical trials have demonstrated that patients treated with anecortave acetate show a higher likelihood of maintaining vision compared to those receiving placebo treatments .

    This multifaceted approach underscores its potential as a therapeutic agent for AMD.

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    Anecortave acetate exhibits several notable physical and chemical properties:

    • Appearance: Typically presented as a sterile suspension for injection.
    • Solubility: It is soluble in organic solvents but has limited solubility in water.
    • Stability: The compound is stable under appropriate storage conditions but may be sensitive to light and temperature variations .

    These properties are crucial for its formulation and administration as a depot injection.

    Applications

    Scientific Uses

    Anecortave has been investigated primarily for its applications in ophthalmology:

    • Treatment of Exudative Age-Related Macular Degeneration: Its primary indication is for managing wet AMD, where it has shown efficacy in preserving vision.
    • Potential Use in Other Conditions: Research continues into its role in treating dry AMD and reducing intraocular pressure associated with steroid-induced glaucoma .

    Despite promising results, development has stalled since 2010, with no current market availability or ongoing clinical trials reported as of now .

    Properties

    CAS Number

    10184-70-0

    Product Name

    Anecortave

    IUPAC Name

    (8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

    Molecular Formula

    C21H28O4

    Molecular Weight

    344.4 g/mol

    InChI

    InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1

    InChI Key

    BCFCRXOJOFDUMZ-ONKRVSLGSA-N

    SMILES

    CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C

    Solubility

    Soluble in DMSO

    Synonyms

    17,21-dihydroxypregna-4,9(11)-diene-3,20-dione
    AL 4940
    AL-4940
    Anecortave

    Canonical SMILES

    CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C

    Isomeric SMILES

    C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.